N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
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Overview
Description
N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of an ethyl group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but lacks the ethyl group and amide moiety.
Ferulic acid: Contains a similar phenyl ring with hydroxy and methoxy groups but has a different side chain.
Coniferyl aldehyde: Similar phenyl ring structure but contains an aldehyde group instead of an amide.
Uniqueness
N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to the presence of the ethyl group and the amide moiety, which confer distinct chemical properties and reactivity compared to its similar compounds. These structural features may also contribute to its specific biological activities and potential therapeutic applications .
Properties
CAS No. |
113900-09-7 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO3/c1-3-13-12(15)7-5-9-4-6-10(14)11(8-9)16-2/h4-8,14H,3H2,1-2H3,(H,13,15) |
InChI Key |
GVQLNWOADADFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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